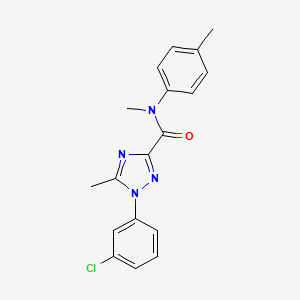
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile or ester.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole moiety.
Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its anti-inflammatory properties.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its combination of chlorophenyl and methylphenyl groups enhances its potential as a versatile compound in various research applications.
属性
分子式 |
C18H17ClN4O |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-N,5-dimethyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-7-9-15(10-8-12)22(3)18(24)17-20-13(2)23(21-17)16-6-4-5-14(19)11-16/h4-11H,1-3H3 |
InChI 键 |
UXTRLFMIVHTAQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


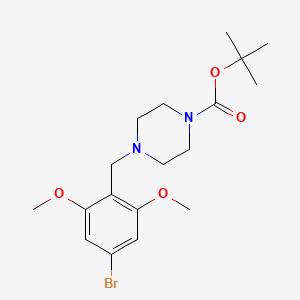
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
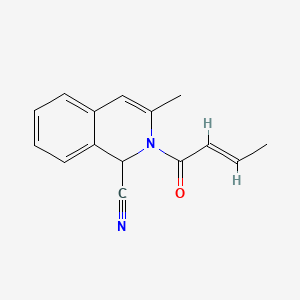
![3-[(Benzylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364969.png)
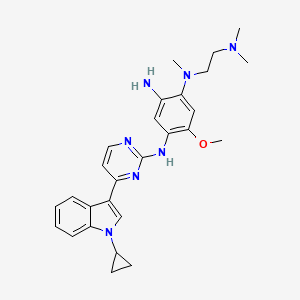
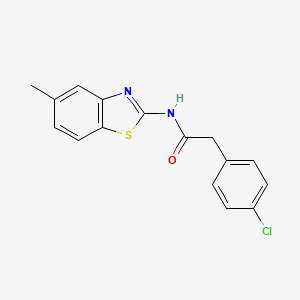

![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)

![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
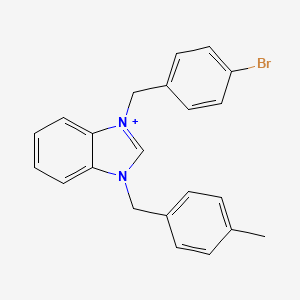
![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)

![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)
